exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
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Overview
Description
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate: is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This reaction, mediated by Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene, yields the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo substitution reactions with various electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents under controlled conditions
Major Products Formed
Epoxides: Formed through oxidation reactions
Polyfunctionalized Bicyclic Systems: Formed through substitution reactions with electrophiles
Scientific Research Applications
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to participate in various chemical reactions, potentially affecting biological pathways. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[1.1.0]butane: A structurally unique compound with a nitrogen atom at one bridgehead.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and applications in organic synthesis.
Uniqueness
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
LVBCACDXSOCLCG-RNFRBKRXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN2CC[C@@H]1C2 |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 |
Origin of Product |
United States |
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